3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide can be achieved through a multi-step process. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 3,4-Dimethoxyphenethylamine
- 2,5-Dimethoxytetrahydrofuran
Uniqueness
3,4-Dimethoxy-N-(1,2,3,4-tetrahydro-2-phenethylisoquinolin-5-yl)benzamide is unique due to its specific structural features and the presence of both dimethoxy and isoquinoline moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
41957-49-7 |
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Molecular Formula |
C26H28N2O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(2-phenylethyl)-3,4-dihydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C26H28N2O3/c1-30-24-12-11-20(17-25(24)31-2)26(29)27-23-10-6-9-21-18-28(16-14-22(21)23)15-13-19-7-4-3-5-8-19/h3-12,17H,13-16,18H2,1-2H3,(H,27,29) |
InChI Key |
INOCOTXEWBJWKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCN(C3)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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